molecular formula C12H23NO3 B15314138 tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate

tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate

Cat. No.: B15314138
M. Wt: 229.32 g/mol
InChI Key: NMDMZCOSQYOOHA-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a methyl group attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be constructed through cyclization reactions involving appropriate precursors. For example, starting from a linear precursor containing a nitrogen atom and suitable functional groups, cyclization can be achieved using reagents such as sodium hydride or potassium tert-butoxide.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced through esterification reactions. This can be done by reacting the azepane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydroxylation and Methylation: The hydroxyl group can be introduced through oxidation reactions using reagents like m-chloroperbenzoic acid. Methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate: This compound has a similar structure but with a four-membered azetidine ring instead of a seven-membered azepane ring.

    tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: This compound has a six-membered piperidine ring instead of a seven-membered azepane ring.

Uniqueness

tert-Butyl 5-hydroxy-3-methylazepane-1-carboxylate is unique due to its seven-membered azepane ring, which imparts different chemical and biological properties compared to its smaller ring analogs

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 5-hydroxy-3-methylazepane-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9-7-10(14)5-6-13(8-9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3

InChI Key

NMDMZCOSQYOOHA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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